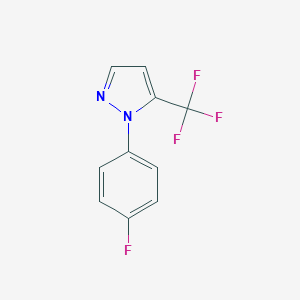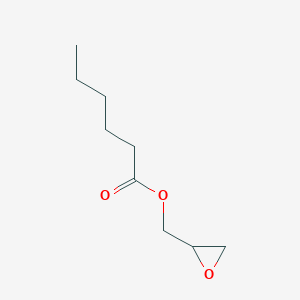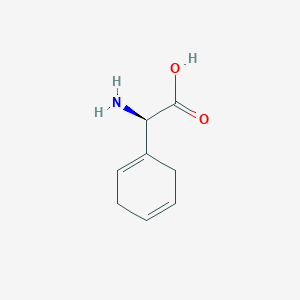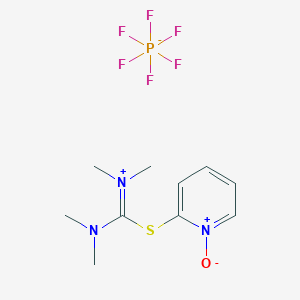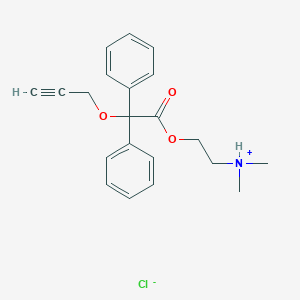![molecular formula C7H12N2O B113853 1,7-Diazaspiro[3.5]nonan-2-one CAS No. 1235440-17-1](/img/structure/B113853.png)
1,7-Diazaspiro[3.5]nonan-2-one
Vue d'ensemble
Description
1,7-Diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1,7-Diazaspiro[3.5]nonan-2-one is1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
There is a report of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives being used as potent covalent inhibitors against KRAS G12C . This suggests that 1,7-Diazaspiro[3.5]nonan-2-one could potentially be used in the synthesis of these inhibitors.Physical And Chemical Properties Analysis
1,7-Diazaspiro[3.5]nonan-2-one is a white solid . and 97% according to different sources. The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Oncology: KRAS G12C Inhibition
“1,7-Diazaspiro[3.5]nonan-2-one” derivatives have been identified as potent covalent inhibitors of the KRAS G12C mutation, a common alteration in various cancers. These inhibitors bind in the switch-II pocket of KRAS G12C, leading to favorable metabolic stability and anti-tumor activity. This application is significant in the development of new cancer therapies, particularly for solid tumors where KRAS mutations drive oncogenic processes .
Structural Biology: X-Ray Crystallography
The compound has been used in structural biology to understand protein-ligand interactions. X-ray crystallography studies involving “1,7-Diazaspiro[3.5]nonan-2-one” derivatives have provided insights into the binding mechanisms and structural optimization of KRAS inhibitors. This is crucial for designing drugs with improved efficacy and reduced side effects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
The primary target of 1,7-Diazaspiro[3.5]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1,7-Diazaspiro[3.5]nonan-2-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 1,7-Diazaspiro[3.5]nonan-2-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1,7-Diazaspiro[3.5]nonan-2-one affects the RAS signaling pathway , which is involved in cellular proliferation and differentiation . By inhibiting the activity of KRAS G12C, the compound disrupts this pathway, potentially leading to a reduction in oncogenic alteration .
Pharmacokinetics
The compound 1,7-Diazaspiro[3.5]nonan-2-one has been found to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The result of the action of 1,7-Diazaspiro[3.5]nonan-2-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant antitumor effect when administered subcutaneously .
Propriétés
IUPAC Name |
1,7-diazaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQWFARSHIYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629277 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[3.5]nonan-2-one | |
CAS RN |
1235440-17-1 | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-diazaspiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




